6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Overview
Description
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a chemical compound with significant importance in the field of medicinal chemistry. It is a core structure in various antibiotics, particularly those belonging to the penicillin class. This compound is known for its β-lactam ring, which is crucial for its antibacterial activity.
Mechanism of Action
Target of Action
The primary target of 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as 6-aminopenicillanic acid (6-APA), is the bacterial cell wall . The cell wall plays a crucial role in maintaining the structural integrity of the bacteria and protecting it from the external environment .
Mode of Action
6-APA acts by inhibiting the biosynthesis of cell-wall peptidoglycan . This inhibition occurs through the binding of 6-APA to penicillin-binding proteins (PBPs), which are enzymes involved in the final steps of cell wall synthesis . The binding of 6-APA to PBPs prevents the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall strength and rigidity .
Biochemical Pathways
The action of 6-APA affects the biochemical pathway of cell wall synthesis in bacteria . By inhibiting the cross-linking of peptidoglycan chains, 6-APA disrupts the integrity of the bacterial cell wall . This disruption leads to osmotic instability and eventually, the death of the bacterium .
Pharmacokinetics
As a core structure of penicillins, it is expected to share similar pharmacokinetic properties with other penicillin antibiotics .
Result of Action
The result of 6-APA’s action is the death of the bacterium . By inhibiting the synthesis of the bacterial cell wall, 6-APA causes the bacterium to become osmotically unstable . This instability leads to the rupture of the bacterial cell wall and ultimately, the death of the bacterium .
Action Environment
The action, efficacy, and stability of 6-APA can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of 6-APA . Additionally, the presence of beta-lactamases, enzymes produced by some bacteria that can inactivate penicillins, can reduce the efficacy of 6-APA . Therefore, the use of 6-APA is often combined with beta-lactamase inhibitors to enhance its antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cleavage of the amide bond in benzylpenicillin silyl ester . This process can be carried out under specific conditions to ensure the integrity of the β-lactam ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques to maintain high purity and yield. The process includes the use of various reagents and catalysts to facilitate the reaction and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the β-lactam ring.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have enhanced or modified biological activity. These derivatives are often used in the development of new antibiotics .
Scientific Research Applications
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting cell wall synthesis.
Medicine: Core structure in the development of antibiotics, particularly those targeting Gram-positive bacteria.
Industry: Utilized in the production of various pharmaceutical compounds
Comparison with Similar Compounds
Similar Compounds
Amoxicillin: Contains a similar β-lactam ring structure and is used as a broad-spectrum antibiotic.
Penicillin G: Another β-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Cephalosporins: A class of antibiotics that also contain a β-lactam ring but have a different core structure.
Uniqueness
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific structure, which allows it to be a versatile building block for various antibiotics. Its ability to inhibit bacterial cell wall synthesis makes it a crucial component in the fight against bacterial infections .
Properties
IUPAC Name |
6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHVIOIJCVXTGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859479 | |
Record name | 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3115-55-7, 551-16-6 | |
Record name | 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3115-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminopenicillanic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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